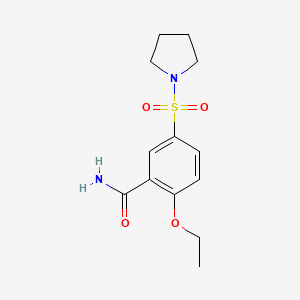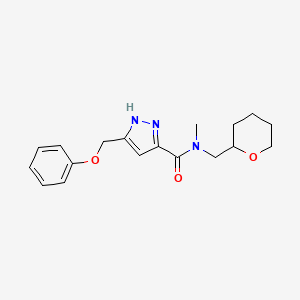![molecular formula C23H16ClNO3 B6122427 N-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-phenylacetamide](/img/structure/B6122427.png)
N-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-phenylacetamide, commonly known as CPNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CPNPA is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the indenone class of compounds.
作用机制
CPNPA exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins, a group of lipid mediators that play a key role in inflammation and pain. CPNPA selectively inhibits the activity of COX-2, the inducible form of the enzyme that is upregulated in response to inflammation and tissue injury, while sparing the activity of COX-1, the constitutive form of the enzyme that is involved in the maintenance of normal physiological functions.
Biochemical and Physiological Effects:
CPNPA has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. CPNPA reduces the production of prostaglandins and other inflammatory mediators, leading to a decrease in pain, swelling, and redness. CPNPA also exhibits antioxidant properties and has been shown to protect against oxidative stress-induced damage in various cell types.
实验室实验的优点和局限性
CPNPA has several advantages for use in lab experiments, including its potent anti-inflammatory and analgesic effects, its selective inhibition of COX-2, and its ability to penetrate the blood-brain barrier. However, CPNPA also has some limitations, such as its relatively low solubility in water and its potential toxicity at high doses.
未来方向
CPNPA has several potential future directions, including the development of new N-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-phenylacetamides with improved efficacy and safety profiles, the investigation of its role in other disease states, such as cancer and neurodegenerative disorders, and the exploration of its potential as a tool for studying the mechanism of action of COX enzymes and other inflammatory mediators. Additionally, the development of new synthetic methods for CPNPA and its analogs could lead to the discovery of new drugs with novel pharmacological properties.
合成方法
CPNPA can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 2-aminophenylacetic acid, followed by cyclization with acetic anhydride. Alternatively, CPNPA can be synthesized by the reaction of 4-chlorobenzoyl chloride with 2-aminobenzoic acid, followed by cyclization with acetic anhydride. The synthesis of CPNPA is a multistep process that requires careful optimization of reaction conditions to obtain high yields and purity.
科学研究应用
CPNPA has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, CPNPA has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of new N-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-phenylacetamides. In biochemistry, CPNPA has been used as a tool to study the role of cyclooxygenase (COX) enzymes in inflammation and pain. In pharmacology, CPNPA has been used to investigate the mechanism of action of N-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-phenylacetamides and to develop new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
N-[2-(4-chlorophenyl)-1,3-dioxoinden-2-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3/c1-15(26)25(18-7-3-2-4-8-18)23(16-11-13-17(24)14-12-16)21(27)19-9-5-6-10-20(19)22(23)28/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCKAPAQPXQVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)-1,3-dioxoinden-2-yl]-N-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6122371.png)
![3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B6122379.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6122399.png)
![N-{2-[(2-methoxy-5-pyrimidinyl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B6122402.png)
![(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6122404.png)
![3-(4-chlorophenyl)-7-[2-(dimethylamino)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6122408.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B6122411.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(3-ethyl-5-isoxazolyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6122417.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)nicotinamide](/img/structure/B6122420.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-4-methyl-N-[2-(1-piperidinyl)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6122436.png)


![2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6122447.png)